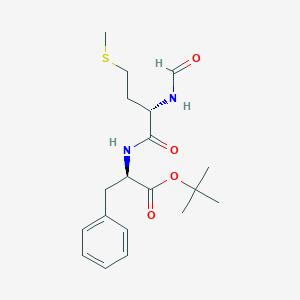

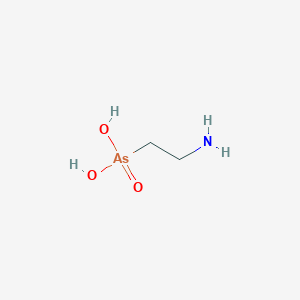

N-Formylmethionylphenylalanine tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

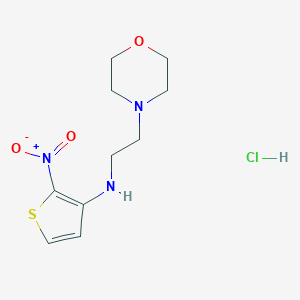

N-Formylmethionylphenylalanine tert-butyl ester (fMLF) is a synthetic peptide that has been widely used in scientific research. It is a potent chemoattractant for neutrophils and has been extensively studied for its role in immune response and inflammation.

Mecanismo De Acción

FMLF acts as a chemoattractant by binding to a specific receptor on the surface of neutrophils, known as the formyl peptide receptor (FPR). This binding activates a signaling pathway that leads to the migration of neutrophils towards the source of the N-Formylmethionylphenylalanine tert-butyl ester. The activation of FPR also triggers the production of reactive oxygen species (ROS), which are important in the immune response against bacterial infections.

Efectos Bioquímicos Y Fisiológicos

The binding of N-Formylmethionylphenylalanine tert-butyl ester to FPR not only triggers the migration of neutrophils but also activates various biochemical pathways within the cells. These pathways are involved in the production of ROS, the release of enzymes and cytokines, and the regulation of gene expression. The physiological effects of N-Formylmethionylphenylalanine tert-butyl ester include the recruitment of neutrophils to sites of infection or inflammation, the activation of neutrophils to fight bacterial infections, and the modulation of immune responses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FMLF has several advantages for lab experiments, including its high potency as a chemoattractant, its stability in aqueous solutions, and its well-characterized mechanism of action. However, there are also some limitations to its use, including the potential for non-specific binding to other receptors, the variability in response among different cell types, and the need for careful control of experimental conditions to obtain reproducible results.

Direcciones Futuras

There are several future directions for research on N-Formylmethionylphenylalanine tert-butyl ester, including the development of new analogs with improved potency and selectivity, the investigation of its role in other biological processes beyond immune response and inflammation, and the exploration of its potential as a therapeutic target for various diseases. Additionally, there is a need for more studies to understand the complex interactions between N-Formylmethionylphenylalanine tert-butyl ester and other signaling pathways in neutrophils and other immune cells.

Métodos De Síntesis

The synthesis of N-Formylmethionylphenylalanine tert-butyl ester involves the protection of the carboxyl group of phenylalanine and the amino group of methionine, followed by the formation of the peptide bond between the two amino acids. The tert-butyl ester group is added to the phenylalanine residue to protect it from unwanted reactions during the synthesis process. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure sample.

Aplicaciones Científicas De Investigación

FMLF has been extensively studied for its role in immune response and inflammation. It is commonly used as a chemoattractant to study the migration of neutrophils, which are important cells in the immune system. N-Formylmethionylphenylalanine tert-butyl ester has also been used to study the activation of neutrophils and their response to bacterial infections. In addition, N-Formylmethionylphenylalanine tert-butyl ester has been used to study the role of neutrophils in various diseases, including cancer and autoimmune disorders.

Propiedades

Número CAS |

117014-54-7 |

|---|---|

Nombre del producto |

N-Formylmethionylphenylalanine tert-butyl ester |

Fórmula molecular |

C19H28N2O4S |

Peso molecular |

380.5 g/mol |

Nombre IUPAC |

tert-butyl (2R)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C19H28N2O4S/c1-19(2,3)25-18(24)16(12-14-8-6-5-7-9-14)21-17(23)15(20-13-22)10-11-26-4/h5-9,13,15-16H,10-12H2,1-4H3,(H,20,22)(H,21,23)/t15-,16+/m0/s1 |

Clave InChI |

VWGDVNIQTWNNGP-JKSUJKDBSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)NC=O |

SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC=O |

SMILES canónico |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC=O |

Sinónimos |

FMP t-butyl ester N-formylmethionylphenylalanine tert-butyl ester t-butyl ester-N formyl-Met-Phe |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)

![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)